6-Methyl-2-(methylthio)pyrimidin-4-amine
Overview
Description
6-Methyl-2-(methylthio)pyrimidin-4-amine is a chemical compound with the molecular formula C6H9N3S . It has a molecular weight of 155.22 . The IUPAC name for this compound is 6-methyl-2-(methylsulfanyl)-4-pyrimidinylamine .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 6-Methyl-2-(methylthio)pyrimidin-4-amine, often involves reactions with amidines . A green and facile synthesis of 6-Methyl-2-(alkylthio)pyrimidin-4(3H)-one has been reported, which involves the reaction of 2-thiouracil with alkylating agents .Molecular Structure Analysis
The InChI code for 6-Methyl-2-(methylthio)pyrimidin-4-amine is 1S/C6H9N3S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3,(H2,7,8,9) . The compound has a topological polar surface area of 77.1 Ų .Chemical Reactions Analysis
The compound has been used in the synthesis of various other compounds . For example, it has been used in the synthesis of 4-arylquinolines and 4-arylpyrimidines .Physical And Chemical Properties Analysis
6-Methyl-2-(methylthio)pyrimidin-4-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . The compound has a molecular weight of 155.22 g/mol .Scientific Research Applications
- Pyrimidine and its derivatives have shown therapeutic interest and have been approved for use as therapeutics .
- They have been used in the synthesis of drugs such as palbociclib (a breast cancer drug developed by Pfizer) and dilmapimod (potential activity against rheumatoid arthritis) .
- The synthetic protocols to prepare these pyridopyrimidine derivatives have been studied extensively .
- Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
- A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized .
- These compounds exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
- They also showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmaceuticals and Therapeutics
Neuroprotection and Anti-neuroinflammatory Agents
Antitumor Properties
Safety And Hazards
The compound has been classified as having acute toxicity (oral), causing eye damage, skin irritation, skin sensitization, and specific target organ toxicity (single exposure) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
properties
IUPAC Name |
6-methyl-2-methylsulfanylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWNFVWHRRUHMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310504 | |
Record name | 6-Methyl-2-(methylsulfanyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(methylthio)pyrimidin-4-amine | |
CAS RN |
24888-93-5 | |
Record name | 24888-93-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-2-(methylsulfanyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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